Montelukast, cis-

Übersicht

Beschreibung

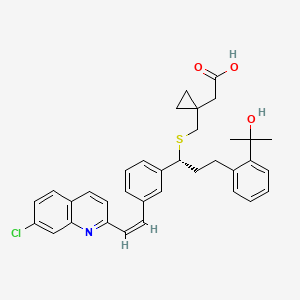

Montelukast, cis-, also known as Montelukast, cis-, is a useful research compound. Its molecular formula is C₃₅H₃₆ClNO₃S and its molecular weight is 586.18. The purity is usually 95%.

BenchChem offers high-quality Montelukast, cis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Montelukast, cis- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Montelukast has been shown to ameliorate memory impairment and neuroinflammatory and apoptotic responses in mice induced by amyloid-β, suggesting its potential as a treatment strategy for Alzheimer's disease (Lai et al., 2014).

It is widely used in the treatment of asthma and allergic rhinitis in both children and adults due to its potent leukotriene-receptor antagonist properties (Bisgaard et al., 2009).

In pediatric studies, montelukast significantly reduced asthma exacerbations in young children with intermittent asthma (Bisgaard et al., 2005).

Montelukast has been associated with neuropsychiatric adverse events, including suicidal ideation and depression, warranting further research on the underlying pharmacological mechanisms (Umetsu et al., 2021).

It reduces airway eosinophilic inflammation in asthma, demonstrating its efficacy in treating chronic asthma (Pizzichini et al., 1999).

The pharmacokinetics and drug-drug interactions of montelukast are significantly influenced by transporter-mediated hepatic uptake, especially by organic anion transporting polypeptides (OATPs) (Varma et al., 2017).

Montelukast may serve as an antifibrotic therapeutic agent for lung fibrosis, showing effects on myofibroblasts in interstitial lung disease (Fireman et al., 2004).

Wirkmechanismus

Target of Action

cis-Montelukast, also known as Montelukast, is a leukotriene receptor antagonist . Its primary targets are the cysteinyl leukotriene receptors (CysLTRs) . These receptors play a crucial role in mediating the pro-inflammatory actions of leukotrienes, which are lipid compounds implicated in the pathogenesis of conditions like asthma .

Mode of Action

cis-Montelukast acts by binding to the CysLTRs . This binding is antagonistic, meaning it blocks the action of leukotrienes without eliciting a response itself . By blocking these receptors, cis-Montelukast prevents leukotrienes from exerting their pro-inflammatory effects .

Biochemical Pathways

The leukotrienes, including LTC4, LTD4, and LTE4, are part of the 5-lipooxygenase (5-LO) pathway . They are produced and released by various cells of the immune system . By blocking the CysLTRs, cis-Montelukast disrupts this pathway, reducing inflammation and other downstream effects such as bronchoconstriction .

Pharmacokinetics

The oral absorption of cis-Montelukast is rapid and complete, with a time to maximum serum concentration (Tmax) of approximately 2 hours and an average bioavailability of 73% . It undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile .

Result of Action

The primary result of cis-Montelukast’s action is the reduction of inflammation and bronchoconstriction . This makes it effective in the prophylaxis and chronic treatment of asthma, prevention of exercise-induced bronchoconstriction, and treatment of seasonal allergic rhinitis .

Action Environment

The action of cis-Montelukast can be influenced by various environmental factors. For instance, its bioavailability and physico-chemical stability can be enhanced through various strategies, such as the formation of supramolecular adducts with cyclodextrins or encapsulation in nanoparticles and liposomes . Some new dosage forms for cis-Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity, and others for local action in the nasal mucosa or in the pulmonary epithelium .

Biochemische Analyse

Biochemical Properties

Montelukast, cis- plays a significant role in biochemical reactions. It interacts with leukotrienes, a group of biologically active compounds that contribute to inflammatory responses . The nature of these interactions involves the inhibition of leukotriene receptors, thereby reducing inflammation and constriction in the airways .

Cellular Effects

Montelukast, cis- has profound effects on various types of cells, particularly those involved in the immune response. It influences cell function by impacting cell signaling pathways related to inflammation. By blocking leukotriene receptors, Montelukast, cis- can reduce the release of pro-inflammatory cytokines and other mediators that contribute to the symptoms of asthma and allergies .

Molecular Mechanism

The molecular mechanism of action of Montelukast, cis- involves binding to leukotriene receptors on the surface of cells. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Montelukast, cis- have been observed to be stable over time . It has been used successfully in both in vitro and in vivo studies to demonstrate its efficacy in reducing the symptoms of asthma and allergies .

Dosage Effects in Animal Models

The effects of Montelukast, cis- in animal models have been shown to vary with dosage. While effective at reducing inflammation and bronchoconstriction at therapeutic doses, high doses may lead to adverse effects .

Metabolic Pathways

Montelukast, cis- is involved in the leukotriene metabolic pathway. It interacts with leukotriene receptors, effectively blocking the actions of these inflammatory mediators .

Transport and Distribution

Montelukast, cis- is distributed throughout the body after oral administration. It is transported to sites of inflammation where it exerts its effects by binding to leukotriene receptors .

Subcellular Localization

Montelukast, cis- is localized at the cell surface where it binds to leukotriene receptors. This binding prevents leukotrienes from exerting their effects, thereby reducing inflammation and bronchoconstriction .

Eigenschaften

IUPAC Name |

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-LNMNGANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774538-96-4 | |

| Record name | Montelukast, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)